COc1ccc2[nH]c(C(O)=O)c(C)c2c1 . This indicates the presence of a methoxy group (OCH3), a carboxylic acid group (COOH), and a methyl group (CH3) on the indole ring.
The compound falls under the category of indole carboxylic acids, characterized by the presence of an indole ring fused with a carboxylic acid group. Indoles are known for their diverse biological activities, including effects on serotonin receptors, making them valuable in pharmacological research.
The synthesis of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid can be achieved through various methods, typically involving multi-step organic reactions. A common synthetic route involves:
For example, one method described involves heating a mixture of 5-methoxy-1H-indole-2-carboxylic acid with methanol and sulfuric acid, leading to the formation of methyl esters as intermediates before obtaining the desired carboxylic acid .
The molecular structure of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid features:
The compound exhibits a monoclinic crystal system with specific lattice parameters that can be determined via X-ray crystallography. For instance, studies have shown that it crystallizes in space group P21/c, with distinct intermolecular hydrogen bonding patterns that stabilize its structure .
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid participates in various chemical reactions:
These reactions are often influenced by the electronic properties imparted by the methoxy and carboxyl groups .
The mechanism of action for compounds like 5-methoxy-3-methyl-1H-indole-2-carboxylic acid typically involves:
Studies suggest that its structural features allow for effective binding and modulation of receptor activity, which is crucial for its pharmacological applications .
The physical and chemical properties of 5-methoxy-3-methyl-1H-indole-2-carboxylic acid include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize these properties further .
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid has several scientific applications:
The compound is systematically named as 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid under IUPAC conventions. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The SMILES notation (CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O) encodes the atomic connectivity, confirming the methoxy (-OCH₃) substituent at the 5-position, the methyl (-CH₃) group at the 3-position, and the carboxylic acid (-COOH) at the 2-position of the indole ring. The InChIKey (CPXMQDRGVOOXSQ-UHFFFAOYSA-N) provides a unique identifier for chemical databases and spectral libraries [2] [9].
The indole core consists of a benzene ring fused to a pyrrole ring. Critical substituent positions include:
Table 1: Structural and Electronic Comparison of Key Indole Derivatives
| Compound | Molecular Formula | Key Substituents | Hydrogen Bonding | Notable Properties |
|---|---|---|---|---|
| 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₃ | 3-CH₃, 5-OCH₃, 2-COOH | N–H⋯O, O–H⋯O dimers | Steric hindrance limits coplanarity |
| 5-Methoxyindole-2-carboxylic acid (MI2CA) | C₁₀H₉NO₃ | 5-OCH₃, 2-COOH | Cyclic O–H⋯O dimers, N–H⋯O chains | Polymorphism-dependent NLO activity [1] |
| Methyl 5-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | 5-OCH₃, 2-COOCH₃ | C=O⋯H–C weak interactions | Enhanced NLO response [1] |
| Indole-3-carboxylic acid (I3CA) | C₉H₇NO₂ | 3-COOH | Centrosymmetric O–H⋯O dimers | Sheet-like packing via N–H⋯O bonds [4] |
The C3 methyl group in the title compound sterically disrupts extended hydrogen-bonded networks seen in MI2CA polymorphs. Unlike MI2CA (exhibiting cyclic O–H⋯O dimers in polymorph 2), the 3-methyl group favors N–H⋯O and O–H⋯O interactions but prevents dense packing. Computational studies show a 15% higher log P (1.94) than MI2CA (1.70), indicating greater lipophilicity due to the methyl group [4] [9].
FT-IR and FT-Raman Spectroscopy
Table 2: Key FT-IR and FT-Raman Vibrational Assignments
| Vibration Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N–H Stretch | 3300–3200 | 3315 | Indole ring N–H |
| C=O Stretch | 1675 | 1670 | Carboxylic acid dimer |
| C–O Asymmetric Stretch | 1280 | 1285 | Methoxy group |
| Ring C=C Stretch | 1610–1580 | 1615–1585 | Indole skeletal vibrations |
| C–H Bend (Methyl) | 1380 | 1382 | 3-methyl group deformation |
The broad FT-IR band at 3300–3200 cm⁻¹ signifies N–H stretching, while the strong peak at 1675 cm⁻¹ corresponds to hydrogen-bonded C=O vibrations. The methoxy C–O stretch appears at 1280 cm⁻¹. FT-Raman spectra show enhanced ring C=C stretches (1615–1585 cm⁻¹) due to polarizability changes [8] [4].
NMR Spectroscopy
Table 3: Experimental NMR Chemical Shifts (DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 11.60 (s, 1H) | N–H (indole) |
| ¹H | 12.90 (s, 1H) | O–H (carboxylic acid) |
| ¹H | 7.35–7.04 (m, 3H) | H4, H6, H7 (aromatic) |
| ¹H | 3.76 (s, 3H) | 5-OCH₃ |
| ¹H | 2.30 (s, 3H) | 3-CH₃ |
| ¹³C | 168.5 | C2 (COOH) |
| ¹³C | 154.2 | C5 (methoxy-attached) |
| ¹³C | 135.0 | C3 (methyl-attached) |
| ¹³C | 21.2 | 3-CH₃ |
The downfield N–H signal (δ 11.60 ppm) indicates hydrogen bonding. The 3-methyl group resonates as a singlet at δ 2.30 ppm, distinct from the methoxy protons (δ 3.76 ppm). ¹³C NMR confirms the carboxylic carbon at δ 168.5 ppm and the methyl carbon at δ 21.2 ppm [9].
UV-Vis Spectroscopy
The UV-Vis spectrum in methanol shows two primary absorptions:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5